![molecular formula C22H24N4O2 B2689732 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide CAS No. 1105220-03-8](/img/structure/B2689732.png)
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide is a complex organic compound that features a pyridazine ring fused with a furan ring, a piperidine ring, and a carboxamide group. This compound is of interest due to its potential pharmacological properties and its role as a building block in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds.
Furan Ring Introduction: The furan ring is introduced through cyclization reactions involving furfural or other furan derivatives.
Piperidine Ring Formation: The piperidine ring is formed via cyclization reactions involving appropriate amines and aldehydes.
Carboxamide Group Addition: The carboxamide group is introduced through amidation reactions involving carboxylic acids and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazines and other reduced derivatives.
Substitution: Substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily due to the structural features of the piperidine and pyridazine rings. Key properties include:
- Analgesic Activity : The compound has been investigated for its potential as an analgesic agent, with studies indicating that it may interact with opioid receptors, leading to pain relief without the typical side effects associated with traditional opioids .
- Antidepressant Effects : Research suggests that compounds with similar structures can exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine, is a likely mechanism .
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide. Key findings include:
- Substituent Effects : Variations in the furan and phenylethyl substituents can significantly alter receptor binding affinity and selectivity. For example, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish activity at specific targets .
- Ring Modifications : Alterations to the piperidine or pyridazine rings have been shown to impact pharmacokinetic properties such as solubility and metabolic stability, which are critical for drug development .
Case Studies
Several case studies illustrate the application of this compound in research:
- Opioid Receptor Studies : A study demonstrated that derivatives of this compound showed significant binding affinity to mu-opioid receptors while maintaining a favorable safety profile compared to traditional opioids. This suggests potential for developing new analgesics with reduced addiction risk .
- Behavioral Models : In behavioral assays, compounds similar to this compound exhibited reduced depressive-like behaviors in rodent models, indicating potential use in treating depression .
- Inflammatory Disease Models : Experimental models of arthritis showed that administration of this compound led to a significant reduction in inflammatory markers and improved mobility in affected animals, supporting its role as an anti-inflammatory agent .
Mecanismo De Acción
The mechanism of action of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological properties.
Furan Derivatives: Compounds with furan rings that have diverse biological activities.
Piperidine Derivatives: These compounds are known for their wide range of pharmacological effects.
Uniqueness
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide is unique due to its combination of the pyridazine, furan, and piperidine rings, which may confer distinct pharmacological properties and synthetic versatility .
Actividad Biológica
The compound 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide is a novel synthetic molecule of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyridazine core fused with a furan ring and a piperidine side chain. Its structural formula can be represented as follows:
This compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound acts as a reversible inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases such as Alzheimer's. Its IC50 values suggest potent inhibition, with selectivity indices indicating a preference for MAO-B over MAO-A .
- Receptor Modulation : It interacts with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and neuroprotection. Molecular docking studies have shown favorable binding interactions with MAO-B, supporting its role as a therapeutic candidate for neurological disorders .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit MAO activity effectively. For instance:
Compound | Target | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | MAO-B | 0.013 | 120.8 |
Control (Lazabemide) | MAO-B | 0.015 | - |
These results indicate that the compound is a strong candidate for further development as an MAO-B inhibitor .
Cytotoxicity Assessment
The cytotoxic effects were evaluated using L929 fibroblast cells, revealing that the compound exhibited low toxicity at therapeutic concentrations:
Concentration (µM) | Cell Viability (%) |
---|---|
1 | 95 |
10 | 90 |
50 | 70 |
100 | 20 |
At higher concentrations (50 µM and above), significant cytotoxicity was observed, suggesting a dose-dependent response .
Neurodegenerative Disorders
Research has indicated that compounds similar to this compound may offer therapeutic benefits in conditions like Alzheimer's disease due to their MAO-B inhibitory properties. A study highlighted the efficacy of such inhibitors in improving cognitive function in animal models, paving the way for future clinical trials .
Cancer Research
The structural features of this compound position it as a potential candidate for cancer therapy, particularly through pathways involving c-Met inhibition and modulation of cell signaling pathways associated with tumor growth. Compounds with similar scaffolds have shown promising results in preclinical models targeting various cancers .
Propiedades
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22(23-13-10-17-5-2-1-3-6-17)18-11-14-26(15-12-18)21-9-8-19(24-25-21)20-7-4-16-28-20/h1-9,16,18H,10-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZLXMYTIDNWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.